6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane (DCM). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as sphingosine 1-phosphate lyase, which plays a role in cellular signaling and immune response . By binding to the active site of the enzyme, it can modulate the activity of T cells and other immune cells, making it a potential candidate for the treatment of autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitrile: This compound shares a similar structure but with a methyl group substitution, which may alter its biological activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are studied for their antimicrobial properties.
Uniqueness
6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit sphingosine 1-phosphate lyase sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Eigenschaften
CAS-Nummer |
1057676-76-2 |
---|---|
Molekularformel |
C25H22N6 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H22N6/c26-17-20-10-11-24(27-18-20)30-12-14-31(15-13-30)25-22-9-5-4-8-21(22)23(28-29-25)16-19-6-2-1-3-7-19/h1-11,18H,12-16H2 |
InChI-Schlüssel |
JPZXODFKBNJWRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.